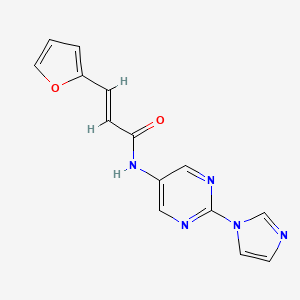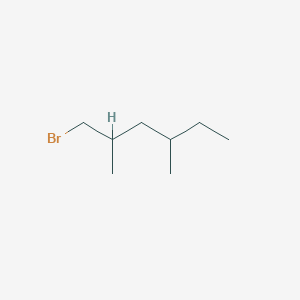![molecular formula C26H26N2O4S B2742621 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide CAS No. 477510-07-9](/img/structure/B2742621.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BTA-EG6 and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A number of derivatives of benzothiazole, including compounds structurally related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, have been evaluated for their antitumor activities. Notably, certain derivatives have shown considerable anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. For instance, specific benzothiazole derivatives were found to be potent and selectively inhibitory towards lung, colon, and breast cancer cell lines, highlighting the scaffold's therapeutic potential in cancer treatment (Mortimer et al., 2006).
Antimicrobial and Antifungal Applications
Synthesized derivatives also exhibit broad-spectrum antimicrobial and antifungal activities. For example, novel heterocycles based on benzothiazole derivatives have shown excellent activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. These findings suggest potential applications in combating infectious diseases (Padalkar et al., 2014).
Anticonvulsant Effects
Some benzothiazole derivatives are designed and synthesized with the essential functional groups for binding to benzodiazepine receptors, showing considerable anticonvulsant activity. This indicates their potential use in treating conditions related to seizures or epilepsy (Faizi et al., 2017).
Diagnostic Applications in Alzheimer's Disease
2-Arylbenzothiazole compounds, including those similar to N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide, have shown promise in the non-invasive diagnosis of Alzheimer's disease. Their diagnostic capabilities, combined with therapeutic potential, make them an attractive area for further research in neurodegenerative diseases (Weekes & Westwell, 2009).
Synthesis and Characterization of Polymers
Benzothiazole derivatives are also explored in the synthesis and characterization of novel polymeric materials. These materials have shown improved thermal stability and specific heat capacities, suggesting potential applications in advanced materials science (Butt et al., 2005).
Wirkmechanismus
Target of Action
tuberculosis . The target of these derivatives is often DprE1, a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this results in the disruption of cell wall biosynthesis, leading to the death of the bacterium .
Biochemical Pathways
Given the potential target of dpre1, it can be inferred that the compound affects the arabinogalactan biosynthesis pathway . This disruption leads to downstream effects such as compromised cell wall integrity and ultimately, bacterial death .
Result of Action
Based on the potential target of dpre1, the compound likely results in the disruption of cell wall biosynthesis, leading to compromised cell wall integrity and bacterial death .
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S/c1-4-30-21-15-17(16-22(31-5-2)24(21)32-6-3)25(29)27-19-12-8-7-11-18(19)26-28-20-13-9-10-14-23(20)33-26/h7-16H,4-6H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFXOKBVBSVVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)





![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)


![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2742560.png)
![N-(2,4-difluorophenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2742561.png)